

Conformational Landscape of 4,4-Difluorocyclohexanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4,4-Difluorocyclohexanone**

Cat. No.: **B151909**

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Abstract

4,4-Difluorocyclohexanone is a valued building block in medicinal chemistry and materials science. Its chemical reactivity and utility in supramolecular assembly are fundamentally governed by its three-dimensional structure. This technical guide provides a comprehensive examination of the conformational analysis of **4,4-difluorocyclohexanone**. While detailed experimental and computational data for this specific molecule are limited in published literature, this document synthesizes foundational principles of cyclohexane stereochemistry, draws upon data from analogous fluorinated systems, and outlines the key experimental and computational methodologies for a thorough conformational investigation. The central finding is that **4,4-difluorocyclohexanone** undergoes rapid chair-chair interconversion, even at very low temperatures, indicating a minimal energy barrier between its principal conformers.

Introduction to the Conformational Analysis of Substituted Cyclohexanes

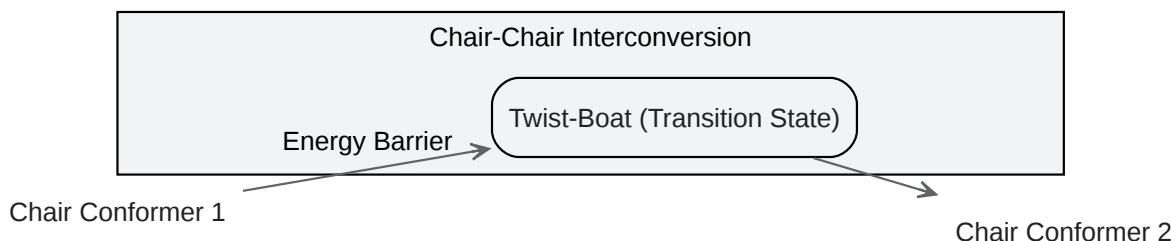
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the C3 axis of the ring) or equatorial (extending from the "equator" of the ring).

For most monosubstituted cyclohexanes, the equatorial position is sterically favored to avoid destabilizing 1,3-diaxial interactions.

In the case of **4,4-difluorocyclohexanone**, the geminal fluorine atoms introduce unique stereoelectronic effects that influence the ring's conformational dynamics. The presence of the carbonyl group at the C1 position further modulates the electronic environment of the ring. Understanding the interplay of these factors is critical for predicting the molecule's physical properties and reactivity.

The Conformational Equilibrium of 4,4-Difluorocyclohexanone

The dominant conformational process for **4,4-difluorocyclohexanone** is the interconversion between two identical chair forms. This "ring flip" is a dynamic equilibrium that is characteristic of cyclohexane systems.



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Caption: Conformational equilibrium of **4,4-difluorocyclohexanone**.

A seminal study using low-temperature ^{19}F NMR spectroscopy revealed that **4,4-difluorocyclohexanone** exhibits rapid exchange of its fluorine atoms between conformationally nonequivalent sites, even at temperatures as low as -180°C .^[1] This indicates an exceptionally low activation energy for the ring inversion process, estimated to be less than 2.3 kcal/mol.^[1] Consequently, at or near room temperature, the molecule exists as a rapidly equilibrating mixture of these two chair conformers.

The primary factors influencing this low barrier are:

- **Steric Effects:** In the chair conformation of **4,4-difluorocyclohexanone**, one fluorine atom is in an axial position while the other is equatorial. Upon ring inversion, their positions are swapped. Since the steric environment for the geminal difluoro group is identical in both chair forms, there is no steric preference for one chair conformer over the other.
- **Dipole-Dipole Interactions:** The C-F bonds possess significant dipole moments. The relative orientation of these dipoles, and their interaction with the C=O dipole, influences the overall molecular dipole moment and conformational stability. In **4,4-difluorocyclohexanone**, the symmetry of the substitution minimizes the difference in dipole-dipole interactions between the two chair forms.

Quantitative Data from Analogous Systems

While specific quantitative data for **4,4-difluorocyclohexanone** is scarce, data from related fluorinated cyclohexanes can provide valuable insights into the expected structural parameters.

Parameter	1,1-Difluorocyclohexane (Axial F)	1,1-Difluorocyclohexane (Equatorial F)	2-Fluorocyclohexanone (Axial F)	2-Fluorocyclohexanone (Equatorial F)
Relative Energy (kcal/mol)	0.25	0.00	0.45	0.00
C-F Bond Length (Å)	~1.39	~1.38	~1.40	~1.39
Dihedral Angle (F-C-C-C)	Varies	Varies	Varies	Varies
³ J(H,F) Coupling (Hz)	-9.5 (trans)	~4.7 (gauche)	-	-

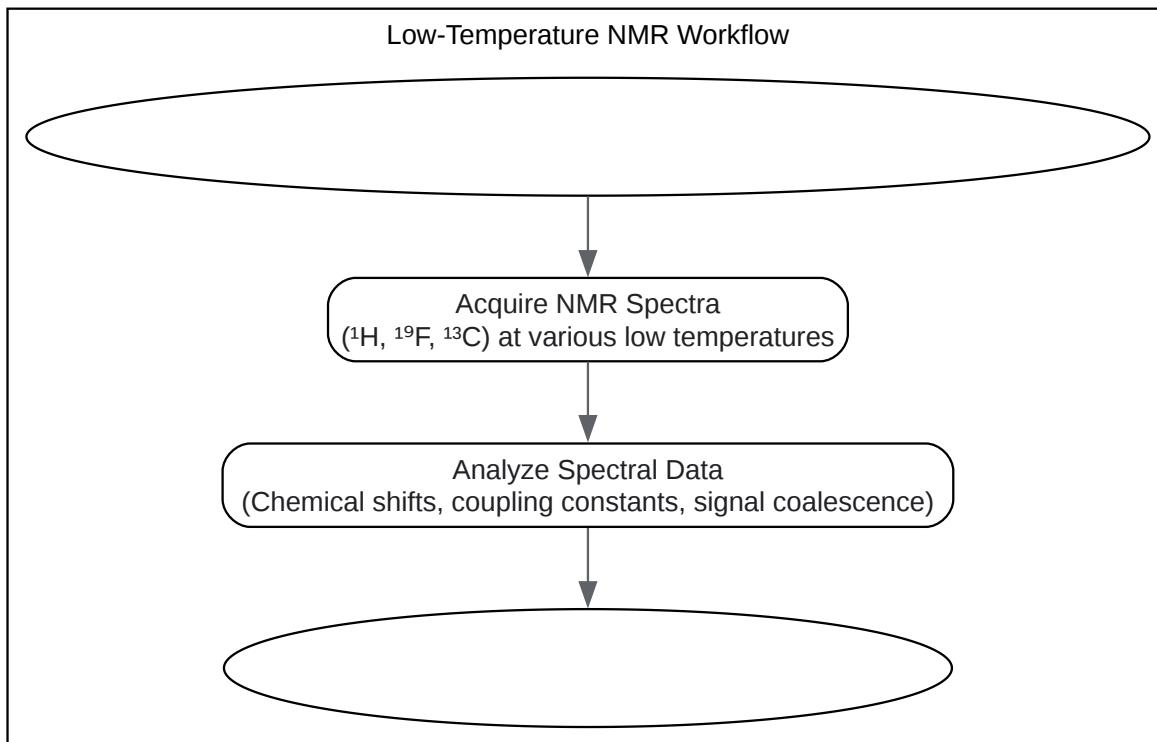
Note: These are representative values from computational and experimental studies of analogous compounds and are intended for comparative purposes. Specific values for **4,4-difluorocyclohexanone** may differ.[\[2\]](#)[\[3\]](#)

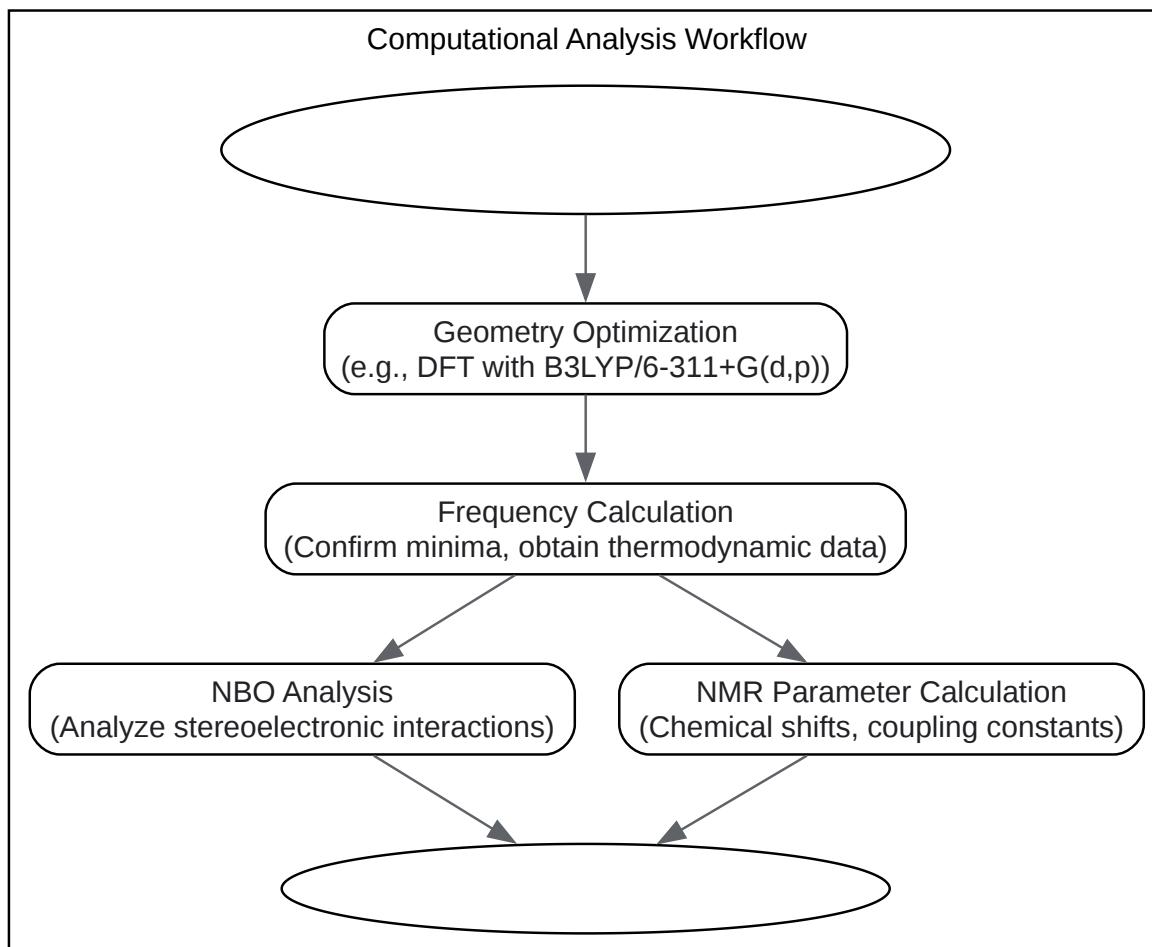
Experimental Protocols for Conformational Analysis

A comprehensive understanding of the conformational landscape of **4,4-difluorocyclohexanone** would necessitate a combination of experimental and computational techniques.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR is the most powerful technique for studying rapid conformational equilibria. By cooling the sample, the rate of interconversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for each conformer.





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